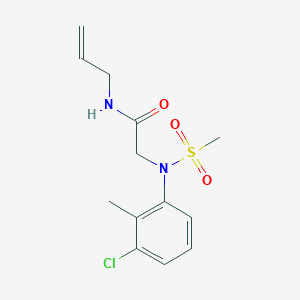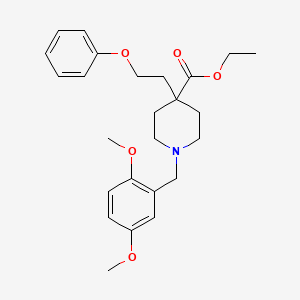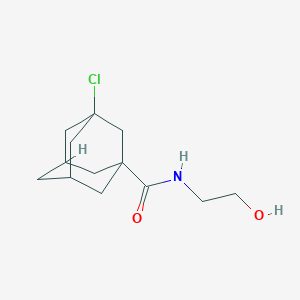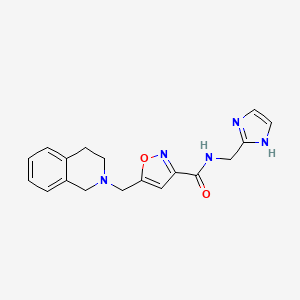![molecular formula C14H17Cl2NO6 B4974365 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate, also known as DCMO, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been synthesized for various applications, including as a chemical probe for biological studies.
Scientific Research Applications
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been used in various scientific research applications, including as a chemical probe for studying the function of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in cell signaling and are important drug targets. 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to selectively bind to a specific subtype of GPCR, the kappa opioid receptor, and modulate its activity. This has provided valuable insights into the function of this receptor and its potential as a drug target.
Mechanism of Action
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and addiction. By binding to this receptor, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate can block its activity and modulate downstream signaling pathways. This can lead to a reduction in pain and stress-related behaviors, as well as a potential therapeutic effect in addiction.
Biochemical and Physiological Effects:
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects in various animal models. In rats, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to reduce pain-related behaviors in a dose-dependent manner. It has also been shown to reduce stress-related behaviors, such as anxiety and depression, in mice. Additionally, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has been shown to have a potential therapeutic effect in addiction, as it can reduce drug-seeking behaviors in rats.
Advantages and Limitations for Lab Experiments
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has several advantages for lab experiments, including its selectivity for the kappa opioid receptor and its stability as an oxalate salt. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the use of 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate in scientific research. One potential application is in the development of new drugs for pain and addiction, as 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate has shown promise in reducing pain-related behaviors and drug-seeking behaviors in animal models. Additionally, 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate could be used as a chemical probe for studying other GPCRs and their downstream signaling pathways. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate and its potential as a therapeutic agent.
Synthesis Methods
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to form 4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate. The final product can be obtained as an oxalate salt, which is more stable and easier to handle than the free base.
properties
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2.C2H2O4/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15;3-1(4)2(5)6/h1-3H,4-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJLALZGBIYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)


![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)


![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)